Cyclohexylmethyl-pyridin-2-YL-amine dihydrochloride

CAS No.:

Cat. No.: VC15881798

Molecular Formula: C12H20Cl2N2

Molecular Weight: 263.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H20Cl2N2 |

|---|---|

| Molecular Weight | 263.20 g/mol |

| IUPAC Name | N-(cyclohexylmethyl)pyridin-2-amine;dihydrochloride |

| Standard InChI | InChI=1S/C12H18N2.2ClH/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12;;/h4-5,8-9,11H,1-3,6-7,10H2,(H,13,14);2*1H |

| Standard InChI Key | ZPBCFZDVBLAOKI-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)CNC2=CC=CC=N2.Cl.Cl |

Introduction

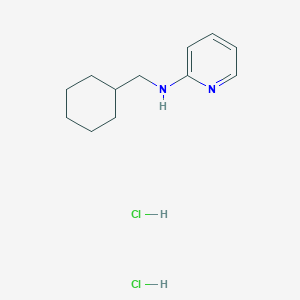

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is N-(cyclohexylmethyl)pyridin-2-amine dihydrochloride . Common synonyms include:

-

CYCLOHEXYLMETHYL-PYRIDIN-2-YL-AMINE DIHYDROCHLORIDE

-

Cyclohexylmethylpyridin-2-ylamine dihydrochloride

Molecular Formula and Weight

The molecular formula is C₁₂H₂₀Cl₂N₂, with a computed exact mass of 262.1004 Da and a monoisotopic mass of 262.1004 Da . The addition of two hydrochloric acid molecules increases the molecular weight to 263.20 g/mol.

Structural Representation

The compound’s structure comprises a pyridine ring substituted at the 2-position with an amine group, which is further bonded to a cyclohexylmethyl moiety. The dihydrochloride salt form stabilizes the amine via protonation.

SMILES Notation

C1CCC(CC1)CNC2=CC=CC=N2.Cl.Cl

3D Conformer Analysis

Computational models reveal that the cyclohexyl group adopts a chair conformation, minimizing steric strain, while the pyridine ring remains planar .

Synthesis and Manufacturing

Synthetic Routes

The parent compound, N-(cyclohexylmethyl)pyridin-2-amine, is typically synthesized via nucleophilic substitution or reductive amination:

-

Reductive Amination: Reacting pyridin-2-amine with cyclohexanecarboxaldehyde in the presence of a reducing agent (e.g., NaBH₃CN) .

-

Alkylation: Treating pyridin-2-amine with cyclohexylmethyl bromide under basic conditions.

The dihydrochloride salt is subsequently formed by treating the free base with hydrochloric acid, as shown below:

Purification and Characterization

Purification is achieved via recrystallization from ethanol/water mixtures. Characterization methods include:

-

NMR Spectroscopy: Confirms the presence of cyclohexyl (δ 1.0–2.0 ppm) and pyridinium (δ 7.5–8.5 ppm) protons.

-

Mass Spectrometry: ESI-MS shows a parent ion peak at m/z 263.20 .

Physicochemical Properties

Computed Properties

Applications in Research

Pharmaceutical Intermediates

The compound’s pyridine and cyclohexyl motifs are prevalent in bioactive molecules. For example, Patent US9290485B2 discloses structurally related carboxamides as kinase inhibitors . While direct evidence is limited, the dihydrochloride form likely serves as a precursor in:

-

Kinase Inhibitor Development: Modulating ATP-binding pockets via pyridine interactions.

-

Neurological Agents: Targeting amine receptors in CNS disorders.

Chemical Biology

As a building block, it facilitates the study of:

-

Protonation Effects: Role of HCl salts in altering membrane permeability.

-

Structure-Activity Relationships (SAR): Cyclohexyl groups influence lipophilicity and target engagement.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume